4-Methoxy-4-methylpiperidine hydrochloride
Overview
Description
4-Methoxy-4-methylpiperidine hydrochloride is a chemical compound with the CAS Number: 3970-73-8 . It has a molecular weight of 165.66 and its molecular formula is C7H16ClNO . It is a solid substance stored under an inert atmosphere at room temperature .
Molecular Structure Analysis
The InChI code for 4-Methoxy-4-methylpiperidine hydrochloride is 1S/C7H15NO.ClH/c1-7(9-2)3-5-8-6-4-7;/h8H,3-6H2,1-2H3;1H . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
4-Methoxy-4-methylpiperidine hydrochloride is a solid substance . It is stored under an inert atmosphere at room temperature . The compound has a molecular weight of 165.66 and its molecular formula is C7H16ClNO .Scientific Research Applications
Synthesis and Biological Potential
Novel 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one Oxime Esters
A study detailed an efficient synthesis route for novel oxime esters derived from 4-methoxy-4-methylpiperidine, highlighting their promising antioxidant and antimicrobial activities. Compounds synthesized exhibited significant efficacy in in vitro assays, with specific analogs showing potent antioxidant and antibacterial properties against A. flavus strain (Harini et al., 2014).
Chemical Protection and Synthesis Enhancements
Acetal Group for 2′-hydroxy Functions Protection
Research on protecting groups identified 4-methoxypiperidin-4-yl as suitable for the protection of 2′-hydroxy functions in rapid oligoribonucleotide synthesis, emphasizing its utility in synthetic organic chemistry (Reese et al., 1986).
Molecular Structure and Activity Relationship
NMR Study of Betaine Derivatives
An NMR study on betaine derivatives of 4-methoxy-4-methylpiperidine provided insights into their conformational properties, enhancing the understanding of molecular structures and their implications in chemical and biological contexts (Dega-Szafran et al., 2006).
Drug Design and Pharmacological Insights
Cholinergic Agonists from Piperidinol Series
A study in the piperidinol series found that certain hydrochlorides and methiodides of 1-methyl-3- and 4-acetoxypiperidine exhibit cholinergic agonist activity, highlighting their potential in drug design for targeting acetylcholine receptors (Lambrecht, 1976).
Advanced Chemical Synthesis Techniques
Electrochemically Activated Methylating Agent
A study introduced an electrochemically activated methylating agent, showcasing the innovative application of 4-methoxy-4-methylpiperidine in synthesizing methylated compounds, potentially useful in various organic synthesis scenarios (Norcott et al., 2019).
Safety And Hazards
The compound is labeled with the GHS07 pictogram . It has several hazard statements including H302, H315, H319, H332, and H335 . These indicate that the compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust and using protective clothing .
properties
IUPAC Name |
4-methoxy-4-methylpiperidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-7(9-2)3-5-8-6-4-7;/h8H,3-6H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOFDBMMYPIJSCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNCC1)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10606315 | |
Record name | 4-Methoxy-4-methylpiperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10606315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-4-methylpiperidine hydrochloride | |
CAS RN |
3970-73-8 | |
Record name | 4-Methoxy-4-methylpiperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10606315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methoxy-4-methylpiperidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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